molecular formula C10H13N3S B5783552 N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea

N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea

Cat. No. B5783552
M. Wt: 207.30 g/mol
InChI Key: PHBYXKMBARAIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea, also known as PYR-41, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in various research applications.

Scientific Research Applications

N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been shown to have potential in various research applications, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea can inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammatory responses. In neurodegenerative disease research, N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been found to protect against neurotoxicity and oxidative stress.

Mechanism of Action

N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea works by inhibiting the activity of E1 ubiquitin-activating enzyme, which is involved in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins in the cell, and inhibition of E1 leads to the accumulation of ubiquitinated proteins and subsequent cell death.
Biochemical and Physiological Effects
N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been shown to have both biochemical and physiological effects. Biochemically, N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea inhibits the activity of E1 ubiquitin-activating enzyme, leading to the accumulation of ubiquitinated proteins and subsequent cell death. Physiologically, N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been found to inhibit the growth of cancer cells, protect against neurotoxicity, and inhibit inflammatory responses.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea in lab experiments is its specificity for E1 ubiquitin-activating enzyme, which allows for targeted inhibition of this enzyme. However, one limitation is that N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea in research. One potential area of research is in the development of cancer therapies, as N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been found to inhibit the growth of cancer cells. Another potential area of research is in the treatment of neurodegenerative diseases, as N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea has been found to protect against neurotoxicity. Additionally, further research is needed to determine the optimal concentration of N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea for use in lab experiments and potential clinical applications.

Synthesis Methods

N-(2-methyl-2-propen-1-yl)-N'-2-pyridinylthiourea is synthesized through a multi-step process involving the reaction of 2-chloro-5-nitropyridine with sodium thiocyanate, followed by reduction with sodium borohydride and reaction with isopropenyl magnesium bromide. The final product is obtained through a reaction with N-methyl-N-(trimethylsilyl)acetamide.

properties

IUPAC Name

1-(2-methylprop-2-enyl)-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-8(2)7-12-10(14)13-9-5-3-4-6-11-9/h3-6H,1,7H2,2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBYXKMBARAIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methylprop-2-enyl)amino](2-pyridylamino)methane-1-thione

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